molecular formula C7H5BBrFO3 B1526655 4-Bromo-2-fluoro-3-formylphenylboronic acid CAS No. 1451393-06-8

4-Bromo-2-fluoro-3-formylphenylboronic acid

Cat. No.: B1526655
CAS No.: 1451393-06-8
M. Wt: 246.83 g/mol
InChI Key: UIXKWZUGARWZOM-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-formylphenylboronic acid is a boronic acid derivative with the molecular formula C7H5BBrFO3. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a formyl group attached to a phenyl ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Boronic acids, including 4-bromo-2-fluoro-3-formylphenylboronic acid, are often used in palladium-catalyzed cross-coupling reactions .

Mode of Action

This compound is likely to interact with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of various biaryl and heteroaryl compounds . These compounds are prevalent in a wide range of biochemical pathways and have significant downstream effects, including the potential to act as intermediates in the synthesis of pharmaceuticals and biologically active molecules .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical context in which it is used. As a participant in Suzuki-Miyaura cross-coupling reactions, it can contribute to the formation of biaryl and heteroaryl compounds, which can have various effects depending on their specific structures and the biological systems in which they are active .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Furthermore, the compound’s stability may be affected by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-formylphenylboronic acid typically involves the bromination and fluorination of a phenylboronic acid precursor, followed by formylation. One common method involves the use of a three-neck flask where potassium carbonate, potassium fluoride, and crown ether are dissolved in anhydrous dimethyl sulfoxide. The mixture is heated to 120-130°C, and the precursor compound is added dropwise. The reaction mixture is then refluxed, cooled, and purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-3-formylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Fluoro-3-formylphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison: 4-Bromo-2-fluoro-3-formylphenylboronic acid is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and binding properties. Compared to 4-Fluoro-3-formylphenylboronic acid, the bromine atom in this compound can provide additional sites for further functionalization. The presence of the formyl group in both compounds allows for similar reactivity in oxidation and reduction reactions .

Properties

IUPAC Name

(4-bromo-2-fluoro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXKWZUGARWZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229536
Record name Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-06-8
Record name Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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